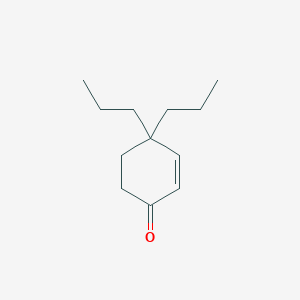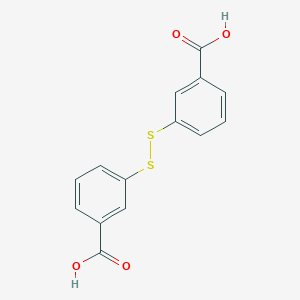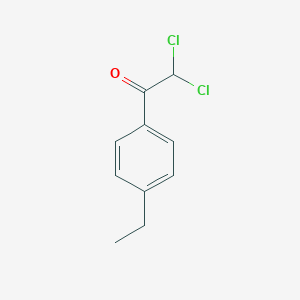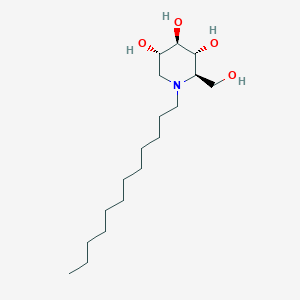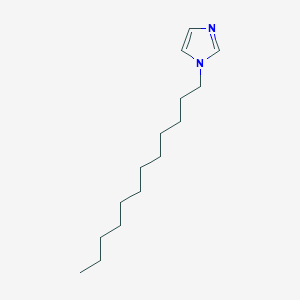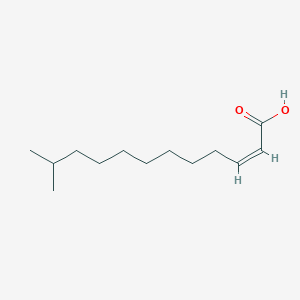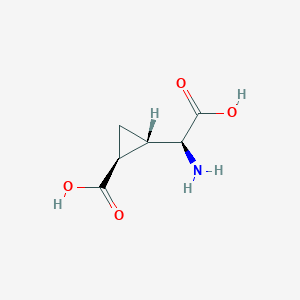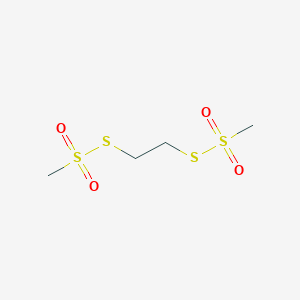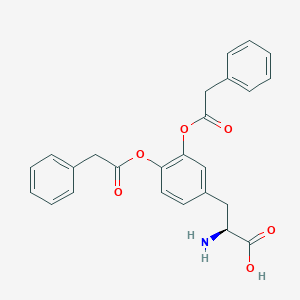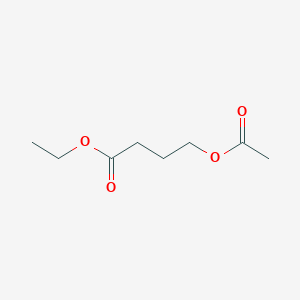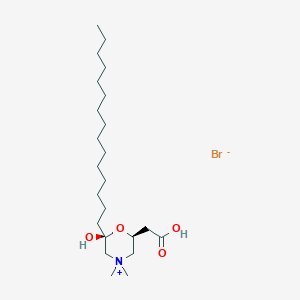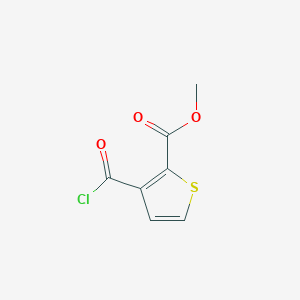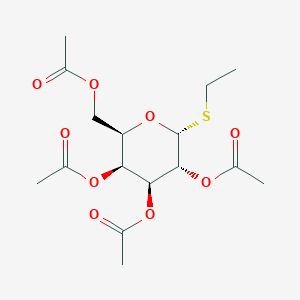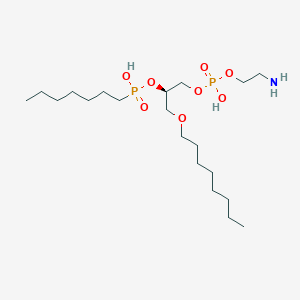![molecular formula C14H26O6 B043794 [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate CAS No. 119554-98-2](/img/structure/B43794.png)
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate, also known as DOET, is a psychoactive drug that belongs to the family of phenethylamines. DOET is a synthetic compound that has been used in scientific research for its potential therapeutic applications. The purpose of
Mechanism Of Action
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate acts as a partial agonist at the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which can affect mood, cognition, and perception. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate also acts as an agonist at the dopamine D2 receptor, which leads to the activation of the mesolimbic dopamine pathway, which is involved in the regulation of reward.
Biochemical And Physiological Effects
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has been shown to induce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has also been shown to induce changes in mood, cognition, and perception. These effects are believed to be mediated by the activation of the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Advantages And Limitations For Lab Experiments
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-established synthesis method, and its purity can be verified by various analytical techniques. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate also has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
However, [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate also has several limitations for lab experiments. It is a psychoactive compound that can induce changes in mood, cognition, and perception, which can confound experimental results. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate also has a short half-life, which limits its usefulness for long-term studies. Additionally, [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has not been extensively studied in humans, and its safety profile is not well-established.
Future Directions
There are several future directions for the study of [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate. One potential direction is to investigate its potential therapeutic applications, particularly in the treatment of mood disorders and addiction. Another direction is to study its mechanism of action in more detail, particularly its effects on downstream signaling pathways. Additionally, future studies could focus on developing more selective agonists for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which could have potential therapeutic applications with fewer side effects.
Synthesis Methods
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate is synthesized by the reaction of 2-(ethoxymethyl)oxirane with 4,5-diethoxy-2-nitrobenzaldehyde in the presence of sodium borohydride. The resulting intermediate is then hydrolyzed with acetic acid to yield [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate. The synthesis method is well-established, and the purity of the compound can be verified by various analytical techniques, such as NMR spectroscopy and HPLC.
Scientific Research Applications
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has been used in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. [4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate has also been shown to have an agonistic effect on the dopamine D2 receptor, which is involved in the regulation of motor activity and reward.
properties
CAS RN |
119554-98-2 |
|---|---|
Product Name |
[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate |
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
[4,5-diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H26O6/c1-5-16-8-11-14(20-10(4)15)13(18-7-3)12(9-19-11)17-6-2/h11-14H,5-9H2,1-4H3 |
InChI Key |
HASLUHNTFKIGQN-UHFFFAOYSA-N |
SMILES |
CCOCC1C(C(C(CO1)OCC)OCC)OC(=O)C |
Canonical SMILES |
CCOCC1C(C(C(CO1)OCC)OCC)OC(=O)C |
synonyms |
4-AATEG 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-ethyl-D-glucitol 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-ethylglucitol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



